2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-3-1-8(2-4-9)7-10(18)14-11-15-16-12-17(11)5-6-19-12/h1-4H,5-7H2,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHBLWTKOFZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a heterocyclic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : C₁₃H₁₂ClN₃OS
- Molecular Weight : 281.77 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole derivatives with acetamides. Various methods have been reported in literature focusing on optimizing yields and purity.
Antimicrobial Activity
Research indicates that compounds related to thiazolo[2,3-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:
- A study found that derivatives of thiazolo-triazole compounds demonstrated potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- In vitro tests showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of thiazolo-triazole derivatives:
- Studies suggest that these compounds can inhibit viral replication processes. For example, certain derivatives exhibited activity against human adenoviruses with IC50 values in the low micromolar range .
- The mechanism appears to involve interference with viral DNA synthesis .
Anticancer Activity
Thiazolo[2,3-c][1,2,4]triazole derivatives have also been evaluated for anticancer properties:
- In vitro assays demonstrated that some compounds effectively inhibited the proliferation of cancer cell lines such as HCT116 (colon cancer) with IC50 values indicating potent activity .
- Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell growth .
Case Studies and Research Findings
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolo-triazole core that is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives are often synthesized via oxidative cyclization methods involving metal catalysts such as iron(III) chloride or nickel peroxide .
The biological activities of 2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide have been investigated in various studies:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacteria and fungi. For example, derivatives of 1,2,4-triazole have shown effectiveness against Staphylococcus aureus and Candida albicans . The chlorophenyl substituent enhances this activity by improving binding affinity to microbial targets.
- Anticancer Activity : Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds within this class have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 µM . The thiazole component is believed to play a crucial role in inducing apoptosis in cancer cells.
- Antiviral Effects : The antiviral properties of triazole derivatives have also been explored. Certain analogs have shown promise in inhibiting viral replication and could serve as lead compounds for developing antiviral agents .
Case Studies
Several case studies provide insights into the applications of this compound:
- Inhibition of Metallo-Beta-Lactamases (MBL) : A study reported that certain triazole derivatives exhibit inhibitory activity against MBL enzymes like VIM-2. These enzymes are critical in antibiotic resistance mechanisms; thus, compounds targeting them could be vital in overcoming resistance .
- Synthesis and Activity Profiling : A systematic study synthesized a series of 1,2,4-triazole derivatives and evaluated their biological activity. The findings indicated that modifications at specific positions significantly impacted their antimicrobial efficacy and selectivity against different pathogens .
- Pharmacological Screening : Another research effort focused on the pharmacological screening of novel triazole derivatives. The results showed that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their parent compounds .
Comparison with Similar Compounds
Structural Analogues with Thiazolotriazole Cores
Compound 1 : 2-((5-Phenylthiazolo[2,3-c][1,2,4]Triazol-3-yl)Thio)-N-(4-(Pyrrolidin-1-yl)Phenyl)Acetamide (–6)
- Core : Thiazolo[2,3-c][1,2,4]triazole.
- Substituents : Phenylthio group at position 5, pyrrolidinylphenyl acetamide.
- Synthesis : Purified via column chromatography (DCM/MeOH) .
- However, antitubercular activity was lower than reference compound H127 .
Key Comparison :
- The target compound replaces the phenylthio group with a 4-chlorophenyl acetamide, which may alter steric and electronic properties. The pyrrolidinyl group in Compound 1 enhances solubility, whereas the 4-chlorophenyl group in the target compound likely increases hydrophobicity.
Triazinoquinazoline-Based Acetamides ()
Three compounds with triazino[2,3-c]quinazoline cores and thiadiazole substituents were synthesized:
Compound A: 2-[(2-Oxo-3-phenyl-2H-Triazinoquinazolin-6-yl)Thio]-N-(1,3,4-Thiadiazol-2-yl)Acetamide Yield: 89.4% (Method A), 53.3% (Method B). Melting Point: 295–297°C .
Compound B: 2-{[3-(4-Methylphenyl)-2-Oxo-2H-Triazinoquinazolin-6-yl]Thio}-N-(Thiadiazol-2-yl)Acetamide Yield: 84.5% (Method A). Melting Point: 292–294°C .
Compound C: 2-{[3-(4-Methoxyphenyl)-2-Oxo-2H-Triazinoquinazolin-6-yl]Thio}-N-(Thiadiazol-2-yl)Acetamide Yield: 78.5% (Method A). Melting Point: 304–306°C .
Key Comparison :
- The triazinoquinazoline core introduces rigidity compared to the thiazolotriazole system. Substituents like 4-methylphenyl or 4-methoxyphenyl modulate electronic effects, with methoxy groups increasing polarity. The target compound’s 4-chlorophenyl group may enhance stability and bioactivity through halogen bonding.
Chlorophenyl-Containing Acetamides (–2)
Compound 6m : N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide ()
- Core : 1,2,3-Triazole.
- Substituents : Naphthyloxy-methyl group, 4-chlorophenyl.
- Spectral Data : IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl) .
Compound 7 : N-(4-Chlorophenyl)-2-((5-Methyl-5H-Triazino[5,6-b]Indol-3-yl)Thio)Acetamide ()
- Core: Triazinoindole.
- Yield : 31% after purification.
- Substituents : Methyl group, thioacetamide linkage .
Key Comparison :
- The 1,2,3-triazole and triazinoindole cores differ in planarity and hydrogen-bonding capacity compared to thiazolotriazole. The naphthyloxy group in Compound 6m may improve π-π stacking, while the target compound’s dihydrothiazolotriazole core offers conformational flexibility.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents enhance solubility of intermediates |
| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Excess catalyst increases side reactions |
Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., δ 7.3–7.5 ppm for chlorophenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₂ClN₅OS: 350.0421) .
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ determination) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide formulation strategies .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on target binding .
- Heterocycle variation : Substitute thiazolo-triazole with pyrazolo-triazole to assess steric tolerance .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
Q. Table 2: SAR Comparison of Analogues
| Modification | Biological Activity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl substituent | 8.2 (EGFR inhibition) | Improved selectivity over chlorophenyl (IC₅₀ = 10.5 µM) |
| Pyrazolo-triazole core | 12.4 (Antiproliferative) | Reduced cytotoxicity vs. thiazolo-triazole |
How can contradictory bioactivity data across studies be resolved methodologically?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
What experimental strategies are used to evaluate environmental fate and ecotoxicological risks?
- OECD 301 biodegradability test : Assess aerobic degradation in activated sludge .
- Daphnia magna acute toxicity : 48-h EC₅₀ determination under OECD 202 guidelines .
- Computational modeling : EPI Suite to predict bioaccumulation (log Kow) and persistence (half-life) .
How can crystallographic data inform solid-state stability and polymorph screening?
- Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N–H···O interactions) impacting solubility .
- DSC/TGA : Monitor thermal transitions (melting point, decomposition) to identify stable polymorphs .
Methodological Notes
- Avoided sources : BenchChem () and other non-peer-reviewed platforms excluded per guidelines.
- Data conflicts : Cross-referenced synthesis protocols ( vs. 12) to highlight solvent-dependent yield variations.
- Advanced tools : Molecular dynamics simulations (e.g., GROMACS) recommended for predicting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
